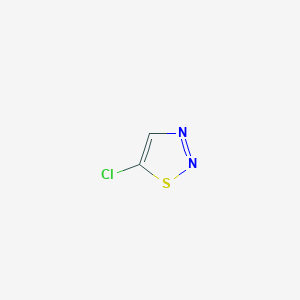

5-Chloro-1,2,3-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSOWZTBJWNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396271 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-57-9 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloro-1,2,3-thiadiazole: Principles and Practices

Abstract

This guide provides a detailed examination of the synthesis of 5-Chloro-1,2,3-thiadiazole, a pivotal heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. The 1,2,3-thiadiazole core is a recognized pharmacophore, and its halogenated derivatives serve as versatile building blocks for creating extensive compound libraries.[1][2] We will focus on the Hurd-Mori reaction, a robust and widely adopted method for constructing the 1,2,3-thiadiazole ring system.[3][4] This document will cover the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and address critical safety and handling considerations necessary for the successful and safe execution of this synthesis.

Introduction: The Significance of this compound

The 1,2,3-thiadiazole ring is a unique heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[3][5] Derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2] this compound (CAS 4113-57-9) is a particularly valuable intermediate.[6][7][8] The presence of a chlorine atom at the 5-position provides a reactive handle for nucleophilic substitution reactions, enabling chemists to readily introduce diverse functional groups and perform structure-activity relationship (SAR) studies.

The primary synthetic route to this class of compounds is the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride (SOCl₂).[3][4][9] This method is prized for its efficiency and applicability to a wide range of substrates.[10]

Synthetic Strategy: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a powerful method for forming the 1,2,3-thiadiazole ring.[4][11] The general principle involves the reaction of a starting material containing an active methylene group adjacent to a carbonyl, which is first converted into a hydrazone derivative. This intermediate then undergoes cyclization upon treatment with thionyl chloride.[9][10]

The success of the ring-closure reaction can be highly dependent on the nature of the substituents on the precursor molecule.[12] For this guide, we will focus on a validated pathway starting from an N,N-disubstituted-2-chloroethanethioamide, which directly incorporates the necessary atoms for cyclization.

Core Reaction Mechanism: The mechanism involves several key steps:

-

Activation: The thioamide sulfur atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Cyclization: An intramolecular cyclization occurs, driven by the formation of the stable heterocyclic ring.

-

Elimination: Subsequent elimination steps release hydrochloric acid (HCl) and sulfur monoxide (SO), leading to the aromatic 1,2,3-thiadiazole ring.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role |

| N,N-dimethyl-2-chloroethanethioamide | 10576-96-2 | 137.62 | Starting Material |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Cyclizing Agent |

| Toluene | 108-88-3 | 92.14 | Solvent |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Quenching Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethyl-2-chloroethanethioamide (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5°C. Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure are hazardous and must be handled with appropriate care.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases like HCl and SO₂.[13][14][15] It can cause severe skin burns and eye damage.[14][16][17] Its production is monitored under the Chemical Weapons Convention.[13]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or rubber).[13][14][16] An eyewash station and safety shower must be immediately accessible.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from water, moisture, acids, bases, and metals.[14][16] Containers should be tightly sealed.[16]

-

Disposal: All contaminated materials and waste must be collected in sealed, compatible containers and disposed of as hazardous waste according to institutional guidelines.[13]

-

-

General Precautions:

Conclusion

The Hurd-Mori reaction provides an effective and reliable pathway for the synthesis of this compound. By understanding the reaction mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and agrochemical development. The versatility of the chloro-substituent opens up a vast chemical space for the creation of novel, biologically active compounds.

References

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Available from: [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]

-

Pavez, P., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available from: [Link]

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Available from: [Link]

-

Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. Available from: [Link]

-

Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Available from: [Link]

-

Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]

-

Stanetty, P., et al. (2007). Synthesis of Pyrrolo[2,3-d][13][16]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Arkivoc. Available from: [Link]

-

International Programme on Chemical Safety. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]

-

Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. Available from: [Link]

-

Request PDF. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available from: [Link]

-

Wikiwand. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Karatas, H., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Available from: [Link]

-

Irfan, A., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. Synthetic Communications. Available from: [Link]

-

Pavez, P., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available from: [Link]

Sources

- 1. 5-Chloro-1,3,4-thiadiazol-2-amine|CAS 37566-40-8 [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C2HClN2S | CID 3775898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4113-57-9 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wikiwand.com [wikiwand.com]

- 12. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drexel.edu [drexel.edu]

- 14. nj.gov [nj.gov]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

Mechanism of action of 5-Chloro-1,2,3-thiadiazole in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-1,2,3-thiadiazole in Biological Systems

Authored by: A Senior Application Scientist

Foreword: Unraveling the Bioactivity of a Privileged Scaffold

The 1,2,3-thiadiazole ring is a fascinating and potent pharmacophore that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, insecticidal, and even anticancer properties.[1] This guide focuses on a specific, yet foundational, member of this class: this compound. While direct, in-depth mechanistic studies on this particular molecule are still emerging, a wealth of information on closely related 1,2,3-thiadiazole analogues allows us to construct a robust and scientifically-grounded understanding of its likely mechanisms of action.

This document is intended for researchers, scientists, and professionals in drug and agrochemical development. It moves beyond a simple recitation of facts to provide a causal narrative, explaining the "why" behind experimental designs and the logical flow from molecular interaction to observable biological effect. We will delve into the primary mode of action in plants—the induction of systemic acquired resistance (SAR)—and explore its direct antimicrobial potential, supported by detailed experimental protocols and data interpretation frameworks.

Part 1: The Primary Mechanism in Plants - Induction of Systemic Acquired Resistance (SAR)

The most well-documented and significant mechanism of action for 1,2,3-thiadiazole derivatives in plants is not direct toxicity to pathogens, but rather the activation of the plant's own innate immune system.[2][3] Compounds like Tiadinil, a close structural relative of this compound, are classic examples of "plant activators" or SAR inducers.[2][4][5] SAR is a state of heightened, broad-spectrum, and long-lasting immunity triggered by a localized exposure to a pathogen or a chemical elicitor.

This induced resistance protects the plant against a wide range of subsequent infections by fungi, bacteria, and viruses.[2] The core of this mechanism involves priming the plant's defense signaling pathways, leading to a faster and more robust response upon pathogen challenge.

The Salicylic Acid (SA) Dependent SAR Pathway

The SAR pathway is predominantly mediated by the plant hormone salicylic acid (SA). While this compound itself is not a direct SA analogue, it is hypothesized to act upstream, triggering a cascade that leads to the accumulation of endogenous SA.

The proposed signaling cascade is as follows:

-

Perception & Early Signaling: The plant cells perceive the 1,2,3-thiadiazole molecule. The exact receptor is not yet fully elucidated for this class of compounds, but this recognition event initiates a series of early signaling events, including ion influxes and the production of reactive oxygen species (ROS).

-

SA Biosynthesis and Accumulation: The initial signals are transduced to stimulate the synthesis and accumulation of SA in both local and systemic tissues.

-

NPR1 Activation: SA accumulation leads to a change in the cellular redox state, which in turn activates the master regulator of SAR, Nonexpressor of Pathogenesis-Related genes 1 (NPR1). In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, it is reduced to a monomer and translocates to the nucleus.

-

Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, leading to the massive upregulation of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5).

-

Establishment of SAR: The systemic expression of PR proteins, which include enzymes with antimicrobial activities (e.g., β-1,3-glucanases, chitinases) and other defense-related proteins, establishes a long-lasting, broad-spectrum resistance throughout the plant.

Visualization of the SAR Signaling Pathway

The following diagram illustrates the key steps in the 1,2,3-thiadiazole-induced SAR pathway.

Caption: Proposed signaling cascade for SAR induction by this compound.

Part 2: Direct Antifungal Activity

While SAR induction is a primary mechanism, several studies have demonstrated that various 1,2,3-thiadiazole derivatives also possess intrinsic, direct antifungal activity in vitro.[2][4] This suggests a multi-pronged approach where the compound both weakens the pathogen directly and strengthens the host's defenses.

Potential Molecular Targets in Fungi

The precise molecular targets for the direct antifungal action of this compound are not fully characterized. However, research on related heterocyclic fungicides points to several potential mechanisms:

-

Cell Wall Biosynthesis Disruption: Some fungicides interfere with the synthesis of essential cell wall components like chitin or glucans, leading to osmotic instability and cell lysis.

-

Inhibition of RNA Polymerase-I: Acylalanine fungicides, which share some structural similarities with N-acyl-N-arylalaninates derived from 1,2,3-thiadiazoles, are known to specifically inhibit RNA polymerase-I, thereby blocking rRNA synthesis.[2][4]

-

Mitochondrial Respiration: Disruption of the electron transport chain is a common mechanism for many fungicides.

Quantitative Data on Fungicidal Activity

While specific data for this compound is limited, studies on its derivatives provide a strong indication of its potential efficacy. The following table summarizes the in vitro antifungal activity of a novel N-acyl-N-arylalanine derivative containing the 1,2,3-thiadiazole moiety.

| Fungal Species | Derivative (Compound 1d) % Inhibition at 200 µg/mL | Reference Fungicide (Tiadinil) % Inhibition at 200 µg/mL |

| Alternaria brassicicola | 92% | ~92% |

| Botrytis cinerea | Moderate Activity | Not specified |

| Rhizoctonia solani | Moderate Activity | Not specified |

| Sclerotinia sclerotiorum | Moderate Activity | Not specified |

| Data synthesized from in vivo tests described in reference[2][4][5]. |

This data clearly shows that compounds containing the 1,2,3-thiadiazole core can exhibit potent fungicidal effects, comparable to established commercial products.[2][4][5]

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, specific, self-validating experimental systems must be employed. The following protocols provide a robust framework for investigation.

Protocol 1: SAR Induction Assay in Arabidopsis thaliana

This experiment is designed to determine if this compound induces SAR by measuring the expression of the key SAR marker gene, PR-1.

Objective: To quantify the induction of PR-1 gene expression following treatment with the test compound.

Methodology:

-

Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on MS medium for 10 days, then transfer to soil and grow for another 3-4 weeks under controlled conditions (16h light/8h dark cycle, 22°C).

-

Compound Application (Induction): Prepare a 1 mM stock solution of this compound in DMSO. Prepare treatment solutions of 100 µM and 200 µM in sterile water containing 0.02% Tween-20. As controls, use a mock solution (water + 0.02% Tween-20 + equivalent DMSO) and a positive control of 1 mM Salicylic Acid.

-

Treatment: Spray the leaves of 4-week-old plants with the respective solutions until runoff.

-

Tissue Harvesting: Harvest leaf tissue from treated and control plants at 0, 24, 48, and 72 hours post-treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissue using a standard Trizol or column-based kit. Assess RNA quality and quantity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using SYBR Green master mix on a real-time PCR system.

-

Use primers specific for the PR-1 gene and a reference gene (e.g., Actin2 or UBQ5) for normalization.

-

Run each sample in triplicate.

-

-

Data Analysis: Calculate the relative expression of the PR-1 gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the mock-treated control at the 0-hour time point.

Self-Validation: The inclusion of a mock control accounts for any stress response from the application process itself. The salicylic acid positive control validates that the experimental system can detect a known SAR response. A dose-dependent and time-course response to this compound would provide strong evidence of its role as an SAR inducer.

Workflow for SAR Induction Assay

Caption: Experimental workflow for the SAR induction assay.

Part 4: Conclusion and Future Directions

The available evidence strongly suggests that this compound functions in biological systems, particularly in plants, through a dual mechanism of action. Its primary and most significant role is likely the induction of Systemic Acquired Resistance (SAR) by activating the salicylic acid-dependent defense pathway. This positions it as a "plant activator," enhancing the plant's own immune system to provide broad-spectrum pathogen protection. Concurrently, it likely possesses direct, albeit less characterized, antifungal properties that contribute to its overall efficacy.

For drug development professionals, the diverse biological activities reported for the broader thiadiazole class—including anticancer and antiviral effects—warrant further investigation.[1][6] The 5-chloro substitution is a key reactive site, allowing for nucleophilic substitution and the creation of novel derivatives with potentially enhanced or entirely new biological functions.[7]

Future research should focus on:

-

Receptor Identification: Identifying the specific plant protein receptor(s) that perceive the 1,2,3-thiadiazole signal.

-

Elucidation of Direct Antifungal Targets: Using proteomics and metabolomics to pinpoint the molecular targets of direct fungicidal action.

-

Mammalian Cell Line Screening: Evaluating the cytotoxicity and potential therapeutic applications of this compound and its novel derivatives against various cancer and viral models.

By systematically addressing these questions, the full potential of this versatile chemical scaffold can be unlocked for both agricultural and pharmaceutical applications.

References

-

Ismagilova, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 419. [Link]

-

Lv, M., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20160. [Link]

-

Ismagilova, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Semantic Scholar. [Link]

-

Ismagilova, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Institutes of Health. [Link]

-

Patel, K. D., et al. (2014). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 155-165. [Link]

-

Abdel-Gawad, H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6289. [Link]

-

Akhtar, T., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Celik, F., et al. (2024). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole. Scielo. [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Zi, J., et al. (2019). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science, 10, 33. [Link]

-

Popiołek, Ł. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. International Journal of Molecular Sciences, 24(22), 16407. [Link]

-

Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 54, 46-56. [Link]

-

Ismagilova, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl- N-arylalaninates. PubMed. [Link]

-

Spirina, I., et al. (2023). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ACS Omega, 8(46), 44031-44043. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. [PDF] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | Semantic Scholar [semanticscholar.org]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1,2,3-thiadiazole derivatives and their potential applications

An In-depth Technical Guide to 5-Chloro-1,2,3-Thiadiazole Derivatives: Synthesis, Reactivity, and Applications

Foreword

The 1,2,3-thiadiazole ring is a fascinating and potent heterocyclic scaffold that has steadily gained prominence in both agrochemical and pharmaceutical research. The introduction of a chlorine atom at the 5-position creates a uniquely reactive and versatile building block, this compound. This modification not only tunes the electronic properties of the heterocycle but also provides a crucial synthetic handle for diversification. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of this compound class. We will delve into the foundational synthesis, explore the nuances of its chemical reactivity, and survey its proven applications as a plant defense activator and its burgeoning potential as a source of novel therapeutic agents. Our focus remains on the causality behind the chemistry—the "why" that drives experimental design and unlocks the full potential of these remarkable derivatives.

The Core Moiety: Understanding this compound

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The placement of a chlorine atom at the C5 position (Figure 1) is a pivotal structural feature. This halogen acts as an effective leaving group, rendering the C5 carbon electrophilic and highly susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the systematic construction of large derivative libraries for screening. Furthermore, the inherent biological activity of the thiadiazole ring itself, which can act as a bioisostere for other chemical groups, is well-documented, with derivatives showing a wide range of pharmacological effects.[1][2]

Figure 1: The chemical structure of this compound.[3][4]

Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

The most reliable and widely adopted method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[5][6] This reaction provides a direct route to the heterocycle from acyclic precursors. The fundamental transformation involves the reaction of a hydrazone with thionyl chloride (SOCl₂). The thionyl chloride serves a dual purpose: it acts as the sulfur source for the heterocycle and as a dehydrating agent to facilitate the crucial cyclization step.

Causality in Experimental Design

The choice of starting material is critical. The reaction typically begins with an activated methylene compound (a ketone or aldehyde) which is first converted to its corresponding hydrazone or semicarbazone.[1] This initial step is necessary to introduce the N-N bond required for the thiadiazole ring. The subsequent cyclization with thionyl chloride is an electrophilic process. The success of this step, particularly for more complex substrates, can be highly dependent on factors like the electronic nature of the precursor. For instance, the presence of an electron-withdrawing group on the nitrogen of the pyrrolidine precursor has been shown to be significant for a successful cyclization.[7]

Detailed Experimental Protocol: Synthesis of a 4-Aryl-1,2,3-Thiadiazole

This protocol provides a representative, step-by-step methodology for the synthesis of a 1,2,3-thiadiazole derivative via the Hurd-Mori reaction, starting from an acetophenone.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Semicarbazide Hydrochloride (1.2 eq)

-

Sodium Acetate (1.5 eq)

-

Ethanol, Water

-

Thionyl Chloride (SOCl₂) (≥ 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Workflow:

Figure 2: Experimental workflow for the Hurd-Mori synthesis.

Step 1: Semicarbazone Formation

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Add the aqueous solution to the ethanolic solution of the ketone.

-

Heat the mixture to reflux for 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to precipitate the semicarbazone product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often pure enough for the next step.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with anhydrous reagents and glassware.

-

Suspend the dried semicarbazone (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Add thionyl chloride (at least 3.0 eq) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 6-12 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the product into DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 4-aryl-1,2,3-thiadiazole.

Reactivity: The Gateway to Derivatives

The synthetic power of this compound lies in its susceptibility to nucleophilic substitution.[8][9] The electron-withdrawing nature of the heterocyclic ring system facilitates the displacement of the chloride anion by a wide variety of nucleophiles. This reaction provides a direct and efficient method for introducing diverse functional groups at the 5-position, which is critical for structure-activity relationship (SAR) studies in drug discovery.

Key Nucleophilic Substitution Reactions:

-

N-Nucleophiles: Primary and secondary amines react readily to form 5-amino-1,2,3-thiadiazole derivatives. These reactions are fundamental to the synthesis of many biologically active compounds.[10]

-

O-Nucleophiles: Alcohols and phenols (alkoxides/phenoxides) can displace the chloride to yield 5-alkoxy or 5-aryloxy ethers.

-

S-Nucleophiles: Thiols react to form 5-thioether derivatives, further expanding the chemical diversity.

Figure 3: Nucleophilic substitution pathways for derivatization.

Potential Applications: From Crop Protection to Human Health

The 1,2,3-thiadiazole scaffold is a "privileged structure," appearing in molecules targeting a wide array of biological processes.[1]

Agrochemicals: Plant Defense Activators

A major application of 1,2,3-thiadiazole chemistry is in the development of plant activators. Unlike traditional fungicides that directly kill pathogens, these compounds induce Systemic Acquired Resistance (SAR) in the host plant.[11][12] This process primes the plant's own defense mechanisms, leading to broad-spectrum and durable resistance.

-

Tiadinil and Isotianil: These commercial fungicides are prominent examples of plant activators.[11][13] They function by activating the plant's defense pathways, offering protection against diseases like rice blast.[12] Their mode of action through host plant defense induction makes them valuable tools for resistance management.

Pharmaceutical Development: Anticancer and Antimicrobial Agents

The structural features of 1,2,3-thiadiazole derivatives make them attractive candidates for drug development. Their ability to cross cellular membranes and interact with biological targets has led to the discovery of compounds with significant therapeutic potential.[2][14]

-

Anticancer Activity: Derivatives have demonstrated potent anticancer effects through multiple mechanisms.[15] Some compounds act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[16] Others have been found to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[15]

-

Antimicrobial Activity: With the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed. 1,2,3-Thiadiazole derivatives have shown promising activity against a range of microbes.[17][18][19] Studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[17][18]

Quantitative Biological Activity Data

The following table summarizes representative data from the literature, showcasing the potency of various thiadiazole derivatives.

| Compound Class | Application | Target/Organism | Activity Metric | Reported Value Range |

| DHEA-fused 1,2,3-thiadiazoles | Anticancer | Human Breast Cancer (T47D) | IC₅₀ | 0.042 - 0.058 µM[15] |

| Combretastatin A-4 Analogs | Anticancer | Human Tumor Cell Lines | IC₅₀ | 13.4 - 86.6 nM[20] |

| Selenadiazole Derivatives | Antimicrobial | Staphylococcus aureus | Active | (Qualitative)[17] |

| Selenadiazole Derivatives | Antimicrobial | Candida albicans | Active | (Qualitative)[17] |

| Phenyl-thiadiazole-carboxamides | Plant Activator | Rice Blast Fungus | EC₅₀ | < 10 µg/mL |

Conclusion and Future Directions

This compound and its derivatives represent a field rich with opportunity. The robustness of the Hurd-Mori synthesis and the predictable reactivity of the 5-chloro substituent provide a solid foundation for synthetic exploration. While its role in agriculture is established, the therapeutic potential of this scaffold is still unfolding. Future research will likely focus on synthesizing more complex and targeted derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic profiles for clinical development. The versatility and proven biological relevance of the 1,2,3-thiadiazole core ensure that it will remain a subject of intense investigation for years to come.

References

-

Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia . Wikipedia. [Link]

-

Thiadiazole derivatives as anticancer agents - PMC - NIH . National Institutes of Health. [Link]

-

C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones - Journal of Chemical Research, Synopses (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI . MDPI. [Link]

-

174 Thiadiazoles and Their Properties - ISRES . ISRES Publishing. [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH . National Institutes of Health. [Link]

-

Synthesis of Pyrrolo[2,3-d][5][16][15]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - NIH . National Institutes of Health. [Link]

-

Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand . Wikiwand. [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis . Taylor & Francis Online. [Link]

-

(PDF) Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - ResearchGate . ResearchGate. [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives . National Institutes of Health. [Link]

-

(PDF) Thiadiazole derivatives as anticancer agents - ResearchGate . ResearchGate. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH . National Institutes of Health. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI . MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI . MDPI. [Link]

-

Full article: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives . Taylor & Francis Online. [Link]

-

Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles | Request PDF . ResearchGate. [Link]

-

Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide . Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Applied Development of a Novel Fungicide Isotianil (Stout®) . Sumitomo Chemical. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central . National Institutes of Health. [Link]

-

Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

- US3391152A - Methods of preparing thiadiazoles - Google Patents.

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC - PubMed Central . National Institutes of Health. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI . MDPI. [Link]

-

Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes . Arkivoc. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PubMed . National Institutes of Health. [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds . Thieme Chemistry. [Link]

-

This compound | C2HClN2S | CID 3775898 - PubChem . National Institutes of Health. [Link]

-

Isotianil. Human Health Risk Assessment of the Proposed Tolerance for Residues on Imported Bananas Without a US Registration - Regulations.gov . Regulations.gov. [Link]

-

Isotianil (Ref: BYF1047) - AERU - University of Hertfordshire . University of Hertfordshire. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C2HClN2S | CID 3775898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 13. Isotianil (Ref: BYF1047) [sitem.herts.ac.uk]

- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzaldehyde (CAS No. 455-19-6)

A Note on Chemical Identification: This guide focuses on 4-(Trifluoromethyl)benzaldehyde, which has the CAS number 455-19-6. The CAS number provided in the initial query, 4113-57-9, corresponds to 5-Chloro-1,2,3-thiadiazole[1][2][3][4][5]. This document proceeds under the assumption that the intended subject of inquiry is the trifluoromethylated benzaldehyde derivative, a compound of significant interest in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzaldehyde

In the landscape of modern organic synthesis and drug discovery, fluorinated building blocks have emerged as indispensable tools for modulating the physicochemical and biological properties of target molecules. Among these, 4-(Trifluoromethyl)benzaldehyde stands out as a versatile and highly valuable intermediate[6]. Its chemical structure, featuring a benzaldehyde core substituted with a trifluoromethyl (-CF3) group at the para position, offers a unique combination of reactivity and functionality that is actively leveraged by researchers and drug development professionals.

The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group, in turn, serves as a versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the aromatic ring and the aldehyde moiety, making this compound a unique substrate for various synthetic strategies[6][7]. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-(Trifluoromethyl)benzaldehyde, offering a technical resource for scientists engaged in chemical research and development.

Physicochemical Properties

The distinct properties of 4-(Trifluoromethyl)benzaldehyde are foundational to its handling, storage, and application in synthetic protocols. A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 455-19-6 | [7][8][9][10][11] |

| Molecular Formula | C8H5F3O | [7][10][11][12][13] |

| Molecular Weight | 174.12 g/mol | [7][10][11][12][13] |

| Appearance | Clear, colorless to light yellow liquid | [7][8] |

| Density | 1.275 g/mL at 25 °C | [7][8][14] |

| Melting Point | 1–2 °C | [7][14] |

| Boiling Point | 64 °C at 12 torr (16 mbar); 66-67 °C at 13 mm Hg | [7][8][14] |

| Refractive Index (nD20) | 1.463 | [7][8][14] |

| Solubility | Soluble in water (1.5 g/L at 20 °C) | [14] |

| Flash Point | 150 °F (65.5 °C) | [8][14] |

| Synonyms | α,α,α-Trifluoro-p-tolualdehyde, p-(Trifluoromethyl)benzaldehyde | [7][11][12][13][15] |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 4-(Trifluoromethyl)benzaldehyde can be achieved through several established routes, often starting from readily available trifluoromethyl-substituted aromatics. Common industrial preparations include:

-

Oxidation of 4-(Trifluoromethyl)benzyl Alcohol: A straightforward approach involving the oxidation of the corresponding benzyl alcohol.

-

Formylation of Benzotrifluoride Derivatives: This method introduces the aldehyde functionality directly onto the trifluoromethyl-substituted benzene ring[6].

-

Reduction of 4-(Trifluoromethyl)benzonitrile: As described in one synthetic protocol, this can be accomplished using a nickel/aluminum alloy catalyst in the presence of formic acid and hydrogen gas[16].

-

Hydrogenation of 4-(Trifluoromethyl)benzoyl Chloride: This method utilizes a palladium-carbon catalyst to achieve the reduction of the acid chloride to the aldehyde[17].

Below is a conceptual workflow for a common synthetic approach.

Caption: Conceptual workflow for the synthesis of 4-(Trifluoromethyl)benzaldehyde.

Chemical Reactivity

The reactivity of 4-(Trifluoromethyl)benzaldehyde is largely dictated by the interplay between the aldehyde group and the strongly electron-withdrawing trifluoromethyl substituent. This electronic effect has several important consequences:

-

Enhanced Electrophilicity: The -CF3 group deactivates the aromatic ring and enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the compound an excellent substrate for nucleophilic attack[6][7].

-

Facilitated Condensation Reactions: It readily undergoes condensation reactions with amines to form imines (Schiff bases)[7].

-

Versatility in C-C Bond Formation: 4-(Trifluoromethyl)benzaldehyde is a valuable reactant in a variety of carbon-carbon bond-forming reactions, including:

The enhanced reactivity profile of this molecule is a primary reason for its widespread use in the synthesis of complex organic molecules.

Caption: Reactivity profile of 4-(Trifluoromethyl)benzaldehyde.

Applications in Research and Drug Development

The unique properties of 4-(Trifluoromethyl)benzaldehyde make it a crucial intermediate in several high-value applications, particularly in the pharmaceutical and agrochemical industries[6].

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of Lanperisone, a muscle relaxant[7]. It is also a reactant in the preparation of N,N'-(Arylmethylene)bisamides, which have shown cytotoxic activity and potential as anti-cancer agents[8].

-

Agrochemicals: The trifluoromethyl moiety is prevalent in modern agrochemicals, and this aldehyde serves as a convenient precursor for introducing this group into new pesticide and herbicide candidates.

-

Materials Science: Its derivatives are explored in the development of advanced materials, including liquid crystals and polymers, where the polar and rigid nature of the trifluoromethyl-substituted phenyl ring can impart desirable properties[15].

-

Research Reagent: In a laboratory setting, it is used in kinetic studies of reactions like the Wittig reaction and in the development of asymmetric synthesis methodologies for alcohols[14].

Safety and Handling

As with any reactive chemical intermediate, proper handling and storage of 4-(Trifluoromethyl)benzaldehyde are paramount to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Trifluoromethyl)benzaldehyde is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation[7][11].

-

Eye Irritation (Category 2A): Causes serious eye irritation[7][11].

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[7][9].

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[11][15].

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling[9].

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray[9].

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and under an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces[8][9][14].

-

Incompatibilities: Avoid contact with strong oxidizing agents and reducing agents[9][18].

-

Spill Response: In case of a spill, contain the spillage. Absorb with inert material such as sand or vermiculite and place in a suitable container for disposal. Avoid breathing vapors and ensure the area is well-ventilated[19].

Conclusion

4-(Trifluoromethyl)benzaldehyde (CAS No. 455-19-6) is a cornerstone intermediate in modern organic chemistry. Its value is derived from the strategic placement of a trifluoromethyl group, which enhances the reactivity of the aldehyde and imparts beneficial properties to the resulting products. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is essential for its effective and safe utilization in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (2025, October 15). Vertex AI Search.

-

4-Trifluoromethylbenzaldehyde. Wikipedia. Retrieved from [Link]

- Safety Data Sheet - 4-(Trifluoromethyl)benzaldehyde. (2024, March 29). Fisher Scientific.

- 4-(Trifluoromethyl)

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. Retrieved from [Link]

-

Synthesis of 4-trifluoromethylbenzaldehyde. PrepChem.com. Retrieved from [Link]

-

4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. PubChem. Retrieved from [Link]

- 4-(Trifluoromethyl)benzaldehyde(455-19-6). ChemicalBook.

-

This compound | C2HClN2S | CID 3775898. PubChem. Retrieved from [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

- 4-(Trifluoromethyl)benzaldehyde 98 | 455-19-6. Sigma-Aldrich.

-

4-(Trifluoromethyl) benzaldehyde. ChemBK. Retrieved from [Link]

- 4-(Trifluoromethyl)benzaldehyde 98 | 455-19-6. Sigma-Aldrich.

- 5-chlorothiadiazole | 4113-57-9. Alfa Chemistry.

- Product Detail - 2a biotech. 2a biotech.

- 1,2,5-Thiadiazole, 3-chloro- | 5097-45-0. Guidechem.

Sources

- 1. This compound | 4113-57-9 [chemicalbook.com]

- 2. This compound | C2HClN2S | CID 3775898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbase.com [molbase.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 13. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 14. chembk.com [chembk.com]

- 15. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | TCI AMERICA [tcichemicals.com]

- 16. prepchem.com [prepchem.com]

- 17. prepchem.com [prepchem.com]

- 18. 4-(Trifluoromethyl)benzaldehyde(455-19-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Hurd-Mori synthesis for 1,2,3-thiadiazole derivatives.

An In-Depth Technical Guide to the Hurd-Mori Synthesis of 1,2,3-Thiadiazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Hurd-Mori synthesis, a cornerstone reaction for the formation of the 1,2,3-thiadiazole heterocyclic system. We will delve into the core principles, reaction mechanism, practical experimental protocols, and the profound implications of this synthesis in the landscape of modern medicinal chemistry.

The Strategic Importance of the 1,2,3-Thiadiazole Scaffold in Drug Discovery

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif, a distinction earned due to its prevalence in molecules exhibiting a vast spectrum of biological activities.[1][2] This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a key pharmacophore in compounds developed as antiviral, antifungal, anticancer, insecticidal, and even plant-activating agents.[1][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a highly attractive target for medicinal chemists. The Hurd-Mori synthesis stands out as a classical, efficient, and reliable method for constructing this valuable scaffold from readily accessible starting materials.[1][5]

Core Principles: Understanding the "Why" of the Hurd-Mori Synthesis

The Hurd-Mori reaction is fundamentally the cyclization of a hydrazone derivative, which possesses an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent.[5][6] The reaction's success hinges on two critical features of the hydrazone precursor.

-

The Essential α-Methylene Group: The presence of a hydrogen-bearing carbon atom adjacent to the C=N double bond of the hydrazone is non-negotiable. This C-H bond is the site of electrophilic attack by the sulfur reagent, initiating the ring-forming cascade. Without it, the cyclization cannot proceed.

-

The Activated Hydrazone Nitrogen: The reaction requires the hydrazone to be substituted on the terminal nitrogen with an electron-withdrawing group (EWG), such as an acyl (e.g., acetyl, carbethoxy) or a sulfonyl (e.g., tosyl) moiety.[7] This EWG serves a crucial purpose: it increases the acidity of the N-H proton and modulates the nucleophilicity of the nitrogen atoms, facilitating the desired reaction pathway with thionyl chloride. Studies have shown that the basicity of precursor nitrogen atoms can significantly impact the success of the transformation, with EWGs leading to superior yields.[8]

The Reaction Mechanism: A Step-by-Step Deconstruction

The Hurd-Mori synthesis proceeds through a logical sequence of chemical transformations. Let's dissect the mechanism for the cyclization of an N-acylhydrazone.

Mechanism of the Hurd-Mori Cyclization

Caption: Proposed reaction mechanism for the Hurd-Mori synthesis.

-

Formation of Chlorosulfinyl Intermediate: The N-acylhydrazone reacts with thionyl chloride. The lone pair on the substituted nitrogen attacks the electrophilic sulfur atom of SOCl₂, leading to the displacement of a chloride ion and subsequent loss of a proton to form a key chlorosulfinyl intermediate.

-

Intramolecular Electrophilic Cyclization: The crucial ring-forming step involves an intramolecular electrophilic attack. The sulfur atom attacks the α-methylene carbon, which is rendered susceptible to attack. This is followed by deprotonation to form a five-membered heterocyclic ring.

-

Dehydration and Rearrangement: The cyclized intermediate undergoes dehydration and rearrangement, leading to the expulsion of water and other byproducts. This final step results in the formation of the stable, aromatic 1,2,3-thiadiazole ring system.

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a validated, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common derivative prepared via the Hurd-Mori reaction.[5]

Workflow for 4-phenyl-1,2,3-thiadiazole Synthesis

Caption: Experimental workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.

Part A: Synthesis of Acetophenone Semicarbazone (Precursor)

-

Materials:

-

Semicarbazide hydrochloride (1.12 g, 10 mmol)

-

Sodium acetate (1.64 g, 20 mmol)

-

Acetophenone (1.20 g, 10 mmol)

-

Ethanol (10 mL)

-

Water (10 mL)

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.[5]

-

Add a solution of acetophenone in ethanol to the flask.[5]

-

Reflux the resulting mixture for 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture in an ice bath to induce the precipitation of the product.[5]

-

Filter the solid product, wash it thoroughly with cold water, and dry under vacuum to yield the pure acetophenone semicarbazone.[5]

-

Part B: Cyclization to 4-phenyl-1,2,3-thiadiazole

-

Materials:

-

Acetophenone semicarbazone (1.77 g, 10 mmol)

-

Thionyl chloride (SOCl₂) (1.4 mL, ~19 mmol)

-

Dichloromethane (CH₂Cl₂) (20 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Suspend the acetophenone semicarbazone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

-

Cool the suspension in an ice bath to 0°C.[5]

-

Slowly, add the thionyl chloride dropwise to the cooled, stirring suspension. An exothermic reaction may be observed.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and then bring it to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[5]

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the pure 4-phenyl-1,2,3-thiadiazole.[5]

-

Quantitative Data Summary

The Hurd-Mori synthesis is known for its reliability and good yields across a range of substrates. The following table summarizes typical data for the synthesis of 4-phenyl-1,2,3-thiadiazole and related derivatives.

| Starting Ketone | Hydrazone Type | Cyclization Time (h) | Yield (%) | Reference |

| Acetophenone | Semicarbazone | 2-4 | 85-95 | [5] |

| Propiophenone | Semicarbazone | 3-5 | 80-90 | [5] |

| 4'-Methylacetophenone | Semicarbazone | 2-4 | 88-96 | [5] |

| Pyrazolyl-phenylethanone | Semicarbazone | N/A | Good-Excellent | [1][9] |

| 2-Oxoallobetulin | Semicarbazone | N/A | High | [1][3] |

Field Insights: Scope and Limitations

Substrate Scope: The Hurd-Mori reaction is versatile, accommodating a wide variety of ketones bearing α-methylene groups. It has been successfully applied to synthesize complex derivatives, including those fused to other heterocyclic systems like pyrazoles or large natural product scaffolds like triterpenoids.[1][3][9]

Limitations and Causality:

-

Steric Hindrance: Highly hindered ketones may react slowly or require harsher conditions.

-

Alternative Reaction Pathways: The choice of hydrazone is critical. In some cases, N-acylhydrazones of certain substituted aryl ketones (e.g., o-hydroxyacetophenone) can lead to complex mixtures or alternative products like N-arylhydrazonoyl chlorides instead of the desired thiadiazole.[10] This underscores the importance of empirical validation for novel substrates.

-

Modern Alternatives: While robust, the use of thionyl chloride has prompted the development of milder, metal-free alternatives. One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which provides an efficient route to 1,2,3-thiadiazoles under less harsh conditions.[3][11]

Conclusion: A Foundational Tool for Modern Chemistry

The Hurd-Mori synthesis is a powerful and enduring method for the construction of the 1,2,3-thiadiazole ring. Its operational simplicity, reliance on readily available starting materials, and generally high yields have cemented its place in the synthetic chemist's toolbox.[5] For professionals in drug discovery and development, mastering this reaction provides direct access to a class of heterocyclic compounds with immense therapeutic potential, enabling the rapid generation of diverse molecular libraries for biological screening and lead optimization.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Retrieved from [Link]

-

Al-Awsi, G. F. L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

-

Elsevier. (2021). Synthetic transformations and medicinal significance of 1,2,3-thiadiazoles derivatives: An update. Retrieved from [Link]

-

Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Retrieved from [Link]

-

Request PDF. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. Retrieved from [Link]

-

Stanetty, P., et al. (n.d.). Synthesis of Pyrrolo[2,3-d][1][3][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Institutes of Health. Retrieved from [Link]

-

Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of N-acylhydrazones with thionyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

RTI International. (n.d.). Drug Discovery & Development Services and Capabilities. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Substituted 1,2,3-Thiadiazoles

Foreword: The Unassuming Power of a Five-Membered Ring

In the vast and ever-expanding universe of heterocyclic chemistry, the 1,2,3-thiadiazole ring stands out as a privileged scaffold.[1] Its unique electronic properties and structural versatility have captivated the attention of medicinal and agricultural chemists for decades. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the diverse biological activities exhibited by substituted 1,2,3-thiadiazoles. We will delve into the synthetic strategies that unlock the potential of this remarkable pharmacophore, dissect the mechanisms underpinning its therapeutic and protective effects, and provide actionable experimental protocols to empower your own investigations.

I. The Architectural Foundation: Synthesis of the 1,2,3-Thiadiazole Core

The biological potential of any heterocyclic compound is intrinsically linked to the accessibility of its core structure and the feasibility of introducing diverse substituents. The synthesis of the 1,2,3-thiadiazole ring is primarily achieved through a few robust and well-established methods.

The Hurd-Mori Synthesis: A Classic Transformed

The Hurd-Mori reaction, a cornerstone of 1,2,3-thiadiazole synthesis, involves the cyclization of hydrazones with thionyl chloride. This method's enduring popularity stems from its reliability and the ready availability of starting materials.

Conceptual Workflow of the Hurd-Mori Synthesis:

Caption: The Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for Hurd-Mori Synthesis

-

Hydrazone Formation:

-

Dissolve the starting ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

-

Add the hydrazine derivative (1.0-1.2 eq) to the solution.

-

If necessary, add a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Isolate the hydrazone intermediate by filtration or extraction.

-

-

Cyclization:

-

Suspend or dissolve the hydrazone (1.0 eq) in an inert solvent (e.g., dichloromethane, toluene).

-

Cool the mixture in an ice bath.

-

Add thionyl chloride (2.0-5.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The Pechmann Synthesis and Other Cycloaddition Strategies

II. A Spectrum of Biological Warfare: Targeting Pathogens and Pests

The true power of the 1,2,3-thiadiazole scaffold lies in its ability to be tailored for a wide array of biological targets. This has led to the development of derivatives with potent antifungal, antiviral, and insecticidal activities.

Antifungal Activity: Disrupting the Fungal Cell

Substituted 1,2,3-thiadiazoles have emerged as a promising class of antifungal agents, exhibiting broad-spectrum activity against various fungal strains.[1]

Mechanism of Action: While the precise mechanisms can vary depending on the substitution pattern, many 1,2,3-thiadiazole derivatives are believed to interfere with fungal cell wall biosynthesis or disrupt membrane integrity. Some derivatives, particularly those containing a carboxamide moiety, have shown significant inhibition of fungal growth.[1] For instance, certain organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have demonstrated potent antifungal efficacy.[1]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a carboxamide group at the 5-position of the thiadiazole ring is often associated with enhanced antifungal activity.

-

Fusion with other heterocyclic rings, such as 1,2,4-triazole, can lead to broad-spectrum antifungal agents.[1]

-

Specific substituents on appended phenyl rings can significantly modulate the potency and spectrum of activity.

Data Presentation: Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound ID | Fungal Strain | Inhibition (%) | Reference |

| 149 | Candida albicans (CA) | 71 | [1] |

| 149 | Aspergillus niger (AS) | 100 | [1] |

| 149 | Gibberella zeae (GZ) | 62 | [1] |

| 149 | Penicillium piricola (PP) | 85 | [1] |

| 143 | Corynespora cassiicola | 93.19 | [1] |

Antiviral Activity: Halting Viral Replication

The antiviral potential of 1,2,3-thiadiazoles has been demonstrated against a range of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[1]

Mechanism of Action: The antiviral mechanism of 1,2,3-thiadiazoles often involves the inhibition of key viral enzymes or interference with the viral replication cycle. For example, certain derivatives have shown potent anti-HIV-1 activity by targeting viral enzymes essential for replication.[1]

Structure-Activity Relationship (SAR) Insights:

-

Substitution on an attached phenyl ring with halogens, such as bromine, can significantly enhance anti-HIV activity.[1]

-

Piperidine-based thiadiazole derivatives have shown promise as antiviral agents.[1]

-

The position of substituents on the phenyl ring can influence both potency and cytotoxicity.[1]

Insecticidal and Acaricidal Activity: A New Generation of Crop Protection

In the realm of agriculture, substituted 1,2,3-thiadiazoles have shown significant promise as insecticides and acaricides.[1][2]

Mechanism of Action: The insecticidal activity of these compounds can be attributed to various mechanisms, including the disruption of the nervous system or interference with vital metabolic processes in insects. Pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety have demonstrated notable insecticidal efficacy.[2]

Structure-Activity Relationship (SAR) Insights:

-

N-tert-butyl-N,N′-diacylhydrazine derivatives incorporating a 1,2,3-thiadiazole ring have displayed high mortality rates against pests like Plutella xylostella.[1]

-

The presence of a pyrazole oxime moiety linked to the thiadiazole core has been shown to be effective against aphids.[1]

Data Presentation: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound ID | Target Pest | Mortality Rate (%) | Concentration (µg/mL) | Reference |

| 118 | Plutella xylostella L. | 79 | 200 | [1] |

| 119 | Plutella xylostella L. | 68 | 200 | [1] |

| 123 | Aphis craccivora | 90 | 100 | [1] |

| 124 | Aphis craccivora | 90 | 100 | [1] |

III. The Battle Within: 1,2,3-Thiadiazoles in Cancer Research

The cytotoxic and antiproliferative properties of substituted 1,2,3-thiadiazoles have positioned them as intriguing candidates for anticancer drug development.[3] Their ability to cross cellular membranes, a consequence of their mesoionic character, allows them to interact effectively with intracellular targets.[3]

Targeting Cancer Cell Proliferation

A diverse range of 1,2,3-thiadiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival. For instance, some derivatives have been shown to act as microtubule-destabilizing agents.[2]

Structure-Activity Relationship (SAR) Insights:

-

Fusion of the 1,2,3-thiadiazole ring with steroid scaffolds, such as dehydroepiandrosterone (DHEA), has yielded compounds with strong antitumor activity against breast cancer cells.[1][3]

-

The position of substituents on the thiadiazole ring is critical; for example, a 3,4,5-trimethoxyphenyl group at the 4-position often confers greater cytotoxicity than at the 5-position.[3]

-

Pyrazole oxime derivatives bearing a 1,2,3-thiadiazole moiety have also shown notable antitumor activity against various cancer cell lines.[2][3]

Data Presentation: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 114 | T47D (Breast Cancer) | 0.058 ± 0.016 | [1] |

| 25 | T47D (Breast Cancer) | 0.042 - 0.058 | [3] |

| 8e | Various Cancer Cell Lines | Potent Activity | [3] |

| 8l | Various Cancer Cell Lines | Potent Activity | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of fresh media containing the test compound at different concentrations. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37 °C.

-